molecular formula C10H15N3O2 B13199145 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13199145
M. Wt: 209.24 g/mol
InChI Key: ITJCMKACDMCOML-UHFFFAOYSA-N
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Description

5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both azetidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group on the azetidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine and pyrazole rings. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyazetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-(3-methoxyazetidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3O2/c1-7-9(6-14)10(12(2)11-7)13-4-8(5-13)15-3/h6,8H,4-5H2,1-3H3

InChI Key

ITJCMKACDMCOML-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2CC(C2)OC)C

Origin of Product

United States

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